An In-depth Technical Guide to Methyl 3-methyl-2,4-dioxobutanoate (CAS 1547268-68-7)
An In-depth Technical Guide to Methyl 3-methyl-2,4-dioxobutanoate (CAS 1547268-68-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methyl-2,4-dioxobutanoate, with the CAS Registry Number 1547268-68-7, is a dicarbonyl compound of significant interest in modern organic synthesis. Its structure, featuring both a diketone and a methyl ester functional group, imparts a unique reactivity profile that makes it a valuable building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its applications, with a particular focus on its role as a dienophile in Diels-Alder reactions.
Molecular Structure and Chemical Identity
Methyl 3-methyl-2,4-dioxobutanoate is classified as a diketone and a keto acid derivative.[1] The presence of two carbonyl groups renders the molecule susceptible to nucleophilic attack and enhances its reactivity in various chemical transformations.[1]
| Identifier | Value |
| CAS Number | 1547268-68-7 |
| Molecular Formula | C₆H₈O₄ |
| Molecular Weight | 144.12 g/mol [1] |
| IUPAC Name | methyl 3-methyl-2,4-dioxobutanoate[1] |
| Canonical SMILES | CC(C=O)C(=O)C(=O)OC[1] |
| InChI | InChI=1S/C6H8O4/c1-4(3-7)5(8)6(9)10-2/h3-4H,1-2H3[1] |
| InChI Key | IRNUSAAJYXMNFW-UHFFFAOYSA-N[1] |
Physical Properties
Direct experimental data for the physical properties of Methyl 3-methyl-2,4-dioxobutanoate are not extensively reported in the literature. However, based on information from chemical suppliers and the properties of analogous compounds, the following can be summarized:
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | Approximately 120 °C at standard atmospheric pressure | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol. | [2] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by the stretching vibrations of its two types of carbonyl groups. As an α-keto ester, it may exhibit two distinct C=O stretching bands. The ester carbonyl typically absorbs in the region of 1750-1735 cm⁻¹, while the ketone carbonyls, being part of a diketone system, would also show strong absorption in the region of 1740-1700 cm⁻¹. The presence of conjugation can influence the exact position of these bands. Additionally, C-O stretching bands for the ester group are expected in the 1300-1000 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of Methyl 3-methyl-2,4-dioxobutanoate would likely exhibit fragmentation patterns characteristic of β-keto esters. Key fragmentation pathways would include cleavage alpha to the carbonyl groups and McLafferty rearrangements. The molecular ion peak (M⁺) would be expected at m/z 144.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl ester protons (O-CH₃) around 3.7-3.9 ppm. The methyl group attached to the main chain (CH-CH₃) would likely appear as a doublet, and the adjacent proton (CH-CH₃) as a quartet. The aldehydic proton (CHO) would be a distinct singlet at a downfield chemical shift, typically in the range of 9-10 ppm.
¹³C NMR: The carbon NMR spectrum would be characterized by the presence of three carbonyl carbon signals in the downfield region (typically >160 ppm), corresponding to the ester and two ketone functionalities. The methyl carbons would appear at higher field.
Synthesis
Methyl 3-methyl-2,4-dioxobutanoate can be synthesized through several synthetic routes. One common approach is the oxidation of a suitable alcohol precursor using a mild oxidizing agent like Dess-Martin periodinane, which is known to convert alcohols to ketones efficiently.[1] Another versatile method is the Claisen condensation.
General Protocol for Synthesis via Claisen Condensation
This protocol is adapted from the synthesis of analogous ethyl 2,4-dioxoalkanoates and provides a plausible route to Methyl 3-methyl-2,4-dioxobutanoate. The key reaction is the condensation of methyl oxalate with 2-butanone.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for Methyl 3-methyl-2,4-dioxobutanoate.
Step-by-Step Methodology:
-
Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, dissolve sodium metal in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen) with cooling.
-
Reaction: Cool the sodium methoxide solution in an ice-salt bath. A mixture of dimethyl oxalate and 2-butanone is added dropwise from the dropping funnel with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to stir at low temperature for a specified time, followed by stirring at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is poured into a mixture of crushed ice and dilute hydrochloric acid to neutralize the excess base and quench the reaction.
-
Extraction: The aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure Methyl 3-methyl-2,4-dioxobutanoate.
Chemical Reactivity and Applications
Methyl 3-methyl-2,4-dioxobutanoate is a versatile building block in organic synthesis.[1] Its reactivity is dominated by the two carbonyl groups.
Diels-Alder Reactions
The compound is an excellent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of its carbonyl groups.[1] This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with the dienophile to form a six-membered ring.[3][4][5]
General Protocol for a Diels-Alder Reaction:
-
Reactant Preparation: In a suitable reaction vessel, dissolve Methyl 3-methyl-2,4-dioxobutanoate (the dienophile) in an appropriate solvent (e.g., toluene, dichloromethane, or neat).
-
Addition of Diene: Add the conjugated diene to the solution. The reaction can often be carried out at room temperature, but heating may be required for less reactive dienes.
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting cycloadduct can be purified by column chromatography or recrystallization.
Condensation Reactions
The carbonyl groups of Methyl 3-methyl-2,4-dioxobutanoate can undergo condensation reactions with various nucleophiles, such as amines, to form a variety of derivatives.[1]
Safety and Handling
Specific toxicology data for Methyl 3-methyl-2,4-dioxobutanoate are not available. As with any chemical, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Conclusion
Methyl 3-methyl-2,4-dioxobutanoate is a valuable and reactive intermediate in organic synthesis. While detailed physical and spectroscopic data are not widely published, its chemical properties and reactivity, particularly as a dienophile, make it a useful tool for the construction of complex cyclic and heterocyclic systems. The synthetic protocols outlined in this guide provide a foundation for its preparation and use in a research setting.
References
- EvitaChem. (n.d.). Buy Methyl 3-methyl-2,4-dioxobutanoate (EVT-13200341).
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(17), 2707-2710.
- ResearchGate. (1972). Mass Spectra of β-Keto Esters.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Infrared Spectroscopy.
- Williams, D. H., Wilson, J. M., Budzikiewicz, H., & Djerassi, C. (1963). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 85(14), 2091–2103.
- EvitaChem. (n.d.).
- Sigma-Aldrich. (2024, May 2).
- ChemSynthesis. (2025, May 20). methyl 3-methyl-2-oxobutanoate - C6H10O3, density, melting point, boiling point, structural formula, synthesis.
- Ismail, E. F., Ali, I. A. I., Fathalla, W., Alsheikh, A. A., & El Tamney, E. S. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate.
- Sigma-Aldrich. (2025, November 6).
- Ismail, E. F., Ali, I. A. I., Fathalla, W., Alsheikh, A. A., & El Tamney, E. S. (2026, February 27). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate.
- Williams, D. H., Wilson, J. M., Budzikiewicz, H., & Djerassi, C. (1963). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society.
- Benchchem. (2025).
- Supporting M
- ECHEMI. (n.d.).
- TCI Chemicals. (2026, February 6).
- ResearchGate. (n.d.).
- Fisher Scientific. (n.d.).
- Scribd. (n.d.). Infrared Spectroscopy of Carbonyl Compounds.
- Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry.
- Organic Syntheses. (n.d.). 8 - Organic Syntheses Procedure.
- Wikipedia. (n.d.). Diels–Alder reaction.
- Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
- University of Missouri-St. Louis. (n.d.). 14. The Diels-Alder Cycloaddition Reaction.
